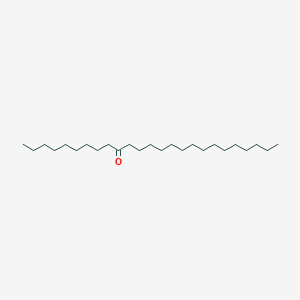
10-Pentacosanone
Descripción general
Descripción
10-Pentacosanone is a type of very long-chain methyl ketone . It is a major component of the UV-reflective abdominal wax of dragonflies . The IUPAC name for this compound is pentacosan-13-one .
Synthesis Analysis
The synthesis of 2-pentacosanone, a similar compound to 10-pentacosanone, has been studied in the context of dragonfly wax. The compound spontaneously forms light-scattering scale-like fine structures with strong UV reflection .Molecular Structure Analysis
10-Pentacosanone has a molecular formula of C25H50O . It is a long-chain molecule with a ketone functional group. The exact structure and position of the ketone group can vary, as seen in similar compounds like 2-pentacosanone and 13-pentacosanone .Aplicaciones Científicas De Investigación
Colorimetric Sensor Development
10-Pentacosanone and related compounds have been utilized in developing colorimetric sensors. For instance, Pumtang et al. (2011) synthesized a series of diacetylene acids, including 4-(pentacosa-10,12-diynylamino)-4-oxobutanoic acid, which, in combination with pentacosa-10,12-diynoic acid, was used to create paper-based sensor arrays for solvent detection. These sensors exhibited a colorimetric response to various organic solvents, changing colors upon exposure (Pumtang et al., 2011).
Nanostructure Formation and Analysis
10-Pentacosanone derivatives have been explored in the formation of nanostructures. Alloisio et al. (2015) studied 10,12-pentacosadiynoic acid's ability to adsorb on the surface of silver nanoparticles, which, upon UV irradiation, produced stable nanohybrids with core–shell architectures. This research contributes to the understanding of nano to mesoscale architecture formation (Alloisio et al., 2015).
NMR Spectroscopy in Biochemical Studies
Dodevski et al. (2014) developed a reverse micelle surfactant system using 1-decanoyl-rac-glycerol and lauryldimethylamine-N-oxide for solution nuclear magnetic resonance (NMR) studies of proteins and nucleic acids. This system, incorporating compounds like 10-pentacosanone, enhances the NMR performance for studying macromolecules, showcasing its application in biochemical research (Dodevski et al., 2014).
Radiation Dosimetry
Research by Ali et al. (1996) explored the use of pentacosa-10,12-diynoic acid in Langmuir-Blodgett (LB) multilayer films for radiation dosimetry. These films respond to gamma and UV radiation, suggesting their potential as a dosimeter system in radiation processing industries (Ali et al., 1996).
Thermochromic Properties and Temperature Sensing
Wacharasindhu et al. (2010) investigated the thermochromic properties of polydiacetylenes derived from mono- and diamides of 10,12-pentacosadiynoic acid. The study showed variation in color transition temperatures and thermochromic reversibility, indicating potential applications in universal temperature sensing materials (Wacharasindhu et al., 2010).
Propiedades
IUPAC Name |
pentacosan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-24-25(26)23-21-19-17-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHORHTXEVNSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Pentacosanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)
![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)
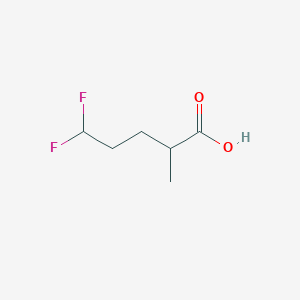
![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride](/img/structure/B1492334.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)
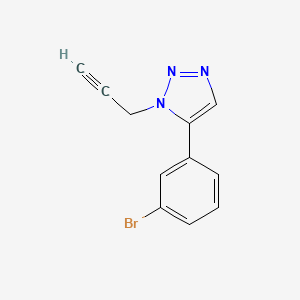

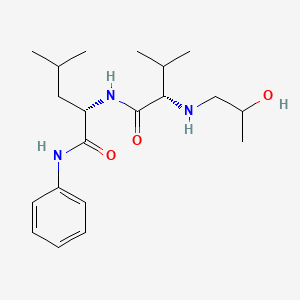
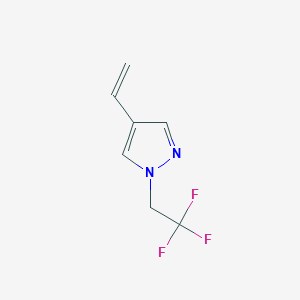

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)
amine](/img/structure/B1492348.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)